molecular formula C20H13Cl2NO2 B2477715 4-benzoyl-N-(3,5-dichlorophenyl)benzamide CAS No. 325978-63-0

4-benzoyl-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B2477715
CAS No.: 325978-63-0
M. Wt: 370.23
InChI Key: LFCLKJDVWMPGFR-UHFFFAOYSA-N
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Description

4-benzoyl-N-(3,5-dichlorophenyl)benzamide, also referred to as BDDPB or N-(3,5-dichlorophenyl)-4-oxobenzamide, is a chemical compound that belongs to the class of benzamides. It has a molecular formula of C20H13Cl2NO2 and a molecular weight of 370.23 .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives . The compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of the synthesized compounds are established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with specific parameters . The unit cell of 6 has a monoclinic Pn symmetry with certain cell parameters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions yield a series of dichlorobenzamide derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C20H13Cl2NO2) and molecular weight (370.23) . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : A study by Demir et al. (2016) describes the synthesis and characterization of a compound similar to 4-benzoyl-N-(3,5-dichlorophenyl)benzamide. It focuses on the crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and computational studies using DFT calculations. The results provide insights into the molecular structure and electronic properties of such compounds (Demir et al., 2016).

Biological Evaluation and Molecular Docking

  • Biological Evaluation and Molecular Docking : A research by Fahim and Shalaby (2019) involves the synthesis of benzenesulfonamide derivatives, evaluating their biological activity, particularly against cancer cell lines. This study also includes molecular docking and DFT calculations, offering insights into the potential biomedical applications of compounds related to this compound (Fahim & Shalaby, 2019).

Antipathogenic Activity

  • Synthesis and Antipathogenic Activity : Research conducted by Limban et al. (2011) discusses the synthesis of acylthioureas, a category to which this compound is related. The study explores their interaction with bacterial cells and demonstrates significant anti-pathogenic activity, particularly against strains known for biofilm formation (Limban et al., 2011).

β-Amyloid Aggregation Inhibition

  • Synthesis and β-Amyloid Aggregation Inhibition : Choi et al. (2003) present the efficient synthesis of a compound closely related to this compound, demonstrating its potential as a β-amyloid aggregation inhibitor. This suggests possible applications in Alzheimer's disease research or treatment (Choi et al., 2003).

Properties

IUPAC Name

4-benzoyl-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-16-10-17(22)12-18(11-16)23-20(25)15-8-6-14(7-9-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLKJDVWMPGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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